9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom and a methyl group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine with methyl iodide in the presence of a base can yield the desired compound . Industrial production methods may involve the use of one-pot synthesis techniques, which allow for the efficient and regioselective formation of the compound .
Chemical Reactions Analysis
9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to targets such as epidermal growth factor receptor (EGFR), which is involved in cancer cell proliferation .
Comparison with Similar Compounds
9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be compared with other similar compounds, such as:
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine:
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate: Has a carboxylate group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8-6-12-2-3-13-10(8)9(11)5-7/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
INXZVVJOUSMDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCNC2 |
Origin of Product |
United States |
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